molecular formula C6H9N3O B061972 N-(4-Methyl-1H-imidazol-2-yl)acetamide CAS No. 160041-61-2

N-(4-Methyl-1H-imidazol-2-yl)acetamide

Cat. No.: B061972
CAS No.: 160041-61-2
M. Wt: 139.16 g/mol
InChI Key: AIEWKBISOOGENG-UHFFFAOYSA-N
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Description

N-(4-Methyl-1H-imidazol-2-yl)acetamide is a chemical compound belonging to the imidazole family. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound features a methyl group at the 4-position and an acetamide group at the 2-position of the imidazole ring. Imidazoles are known for their wide range of applications in pharmaceuticals, agrochemicals, and other industrial fields due to their versatile chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-Methyl-1H-imidazol-2-yl)acetamide typically involves the cyclization of amido-nitriles. One method involves the reaction of 4-methylimidazole with acetic anhydride under mild conditions to form the desired product. The reaction proceeds via the formation of an intermediate, which then cyclizes to yield this compound .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts such as nickel may be employed to facilitate the cyclization process .

Chemical Reactions Analysis

Types of Reactions: N-(4-Methyl-1H-imidazol-2-yl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

N-(4-Methyl-1H-imidazol-2-yl)acetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(4-Methyl-1H-imidazol-2-yl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and the biological context in which the compound is used .

Comparison with Similar Compounds

  • N-Methyl-1-(4-methyl-1H-imidazol-2-yl)methanamine dihydrochloride
  • 2-(2-((4-substituted-phenoxy)methyl)-1H-imidazol-2-yl)acetamide
  • 4,5-Diphenylimidazole-N-phenylacetamide derivatives

Uniqueness: N-(4-Methyl-1H-imidazol-2-yl)acetamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Biological Activity

N-(4-Methyl-1H-imidazol-2-yl)acetamide is a compound of significant interest in medicinal chemistry due to its unique structure and potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis, and applications based on diverse research findings.

Chemical Structure and Properties

This compound features an imidazole ring substituted with a methyl group at the 4-position and an acetamide functional group. Its molecular formula is C7H8N4OC_7H_8N_4O, and it typically appears as a white powder, soluble in various organic solvents. The presence of the imidazole ring, a common motif in many biologically active compounds, suggests potential interactions with biological targets.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

1. Antimicrobial Activity

  • The compound has demonstrated significant antimicrobial properties against various pathogens. It has been shown to inhibit the growth of Escherichia coli and Staphylococcus aureus, with inhibition zones comparable to standard antibiotics like chloramphenicol .

2. Anticancer Potential

  • In studies evaluating anticancer activity, derivatives of imidazole compounds similar to this compound have been tested against various cancer cell lines, including HT-29 (colon cancer) and MCF-7 (breast cancer). Some derivatives exhibited considerable cytotoxicity, indicating that this compound may also have potential as an anticancer agent .

3. Antifungal Activity

  • Preliminary studies suggest that this compound may possess antifungal properties, although specific data on its efficacy against fungal strains remain limited .

Synthesis Methods

The synthesis of this compound can be achieved through various methods, often involving the reaction of imidazole derivatives with acetic anhydride or acetyl chloride under controlled conditions. The reactions typically yield high purity compounds suitable for biological testing .

Structure–Activity Relationship (SAR)

The unique methyl substitution on the imidazole ring influences the biological activity of this compound. Comparisons with other imidazole derivatives reveal that structural modifications can lead to variations in potency and selectivity against different biological targets. For example:

Compound Name Structural Features Biological Activity
N-(1H-imidazol-2-yl)acetamideImidazole ring without methyl substitutionReduced antimicrobial activity
N-(4-Methoxyphenyl)-N-(1H-imidazol-2-yl)acetamideContains a methoxyphenyl groupEnhanced solubility and bioactivity
2-Amino-N-(1H-imidazol-2-yl)acetamideAmino group at the 2-positionDifferent biological properties

These comparisons underscore the importance of structural nuances in determining the efficacy of imidazole derivatives as therapeutic agents.

Case Studies

Several case studies have examined the biological activity of imidazole derivatives, providing insights into their potential applications:

  • Antimicrobial Efficacy Study : A study compared various imidazole derivatives for their antibacterial activity against E. coli and S. aureus. Results indicated that certain modifications enhanced activity significantly, suggesting pathways for developing more effective antimicrobial agents .
  • Cytotoxicity Analysis : Research involving derivatives similar to this compound showed promising results in reducing cell viability in cancer cell lines, indicating potential for further development in anticancer therapies .

Properties

IUPAC Name

N-(5-methyl-1H-imidazol-2-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O/c1-4-3-7-6(8-4)9-5(2)10/h3H,1-2H3,(H2,7,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIEWKBISOOGENG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(N1)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40340654
Record name N-(4-Methyl-1H-imidazol-2-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40340654
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

160041-61-2
Record name N-(4-Methyl-1H-imidazol-2-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40340654
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(4-Methyl-1H-imidazol-2-yl)-acetamide
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